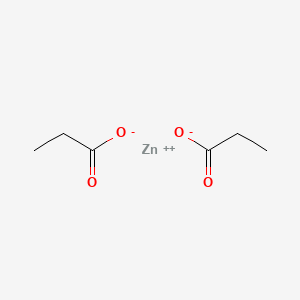

zinc;propanoate

Description

Historical Context of Zinc(II) Carboxylate Research

Research into zinc carboxylates has a notable history, particularly in the field of art conservation. Zinc soaps, which are a form of zinc carboxylate, have been identified as products of the chemical reaction between the zinc oxide (zinc white) pigment and fatty acids present in drying oils used in paintings from the 19th and 20th centuries. The formation of these zinc carboxylates can lead to deterioration in oil paintings, causing issues like brittleness, delamination, and the formation of protrusions on the paint surface.

Early studies focused on understanding the degradation processes in oil paintings, which inadvertently provided a foundational understanding of zinc carboxylate chemistry. nicas-research.nl Researchers used techniques like Fourier transform infrared (FTIR) spectroscopy to identify and characterize these zinc soap species within paint layers. These investigations revealed the existence of both amorphous and crystalline forms of zinc carboxylates, with their formation being influenced by factors such as humidity and the concentration of fatty acids. This early research into the behavior of zinc carboxylates in complex matrices like oil paints laid the groundwork for more targeted studies into specific zinc carboxylate compounds like zinc(II) propanoate.

Significance in Coordination Chemistry

Zinc(II) propanoate is a significant compound in the field of coordination chemistry due to the versatile coordination behavior of both the zinc(II) ion and the propionate (B1217596) ligand. Zinc(II) carboxylates are known to form a large number of coordination compounds. The Zn(II) ion typically adopts a tetrahedral coordination geometry in these structures. chemrxiv.org

The propionate ligand can coordinate to the zinc center in several ways, including monodentate and bidentate bridging modes. akjournals.com In the anhydrous form of zinc(II) propanoate, the structure consists of polymeric sheets where tetrahedrally coordinated zinc atoms are linked by propionate bridges in a syn-anti arrangement. This is in contrast to other zinc carboxylates, like some forms of zinc acetate (B1210297), which can form two-dimensional sheets or three-dimensional networks. The specific crystalline form of anhydrous zinc(II) propanoate can be influenced by the preparation method. An orthorhombic form has been characterized in detail, revealing a polymeric sheet structure.

| Parameter | Value |

|---|---|

| Formula | Zn₂⁺·2C₃H₅O₂⁻ |

| Molecular Weight | 211.5 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 9.2862 (9) |

| b (Å) | 4.7937 (4) |

| c (Å) | 19.0871 (12) |

| Volume (ų) | 849.7 (1) |

| Z | 4 |

| Coordination | Tetrahedrally coordinated Zn atoms connected by syn-anti propionate bridges |

Furthermore, zinc(II) propanoate can act as a precursor for the synthesis of mixed-ligand complexes. It readily reacts with N-donor heterocyclic ligands, such as theophylline (B1681296) and nicotinamide (B372718), to form new complex compounds. akjournals.com In these complexes, the zinc ion's coordination sphere is expanded, often resulting in six-coordinate, distorted octahedral geometries. For example, in a complex with nicotinamide, the zinc ion is coordinated by two pyridine (B92270) ring nitrogen atoms and four water molecules. The thermal decomposition of these complexes has been studied, typically showing an initial loss of water or the N-donor ligand, followed by the decomposition of the propionate anion to yield zinc oxide as the final product. akjournals.com

Emerging Research Frontiers for Zinc(II) Propanoate Complexes and Materials

The versatility of zinc(II) propanoate in coordination chemistry has paved the way for its use in emerging research areas, particularly in the design and synthesis of advanced materials.

Coordination Polymers and Metal-Organic Frameworks (MOFs): A significant area of current research involves using propanoate-derived ligands to construct coordination polymers and MOFs with zinc(II) nodes. chemrxiv.org For instance, ligands like 3-(1H-imidazol-1-yl)propanoate are combined with zinc(II) salts to precipitate coordination polymers. chemrxiv.org In these structures, the zinc atoms are typically tetrahedrally coordinated, connected by the imidazole (B134444) nitrogen and carboxylate oxygen atoms of the organic linkers. chemrxiv.org These materials can form 2D networks that, in some cases, are connected by water molecules to create a 3D supramolecular structure. chemrxiv.org While some of these specific materials have been found to be non-porous to gases like CO₂, N₂, and CH₄, the research highlights the potential for creating novel frameworks by modifying the propanoate-based linkers.

Luminescent Materials: Zinc(II) coordination polymers, including those derived from carboxylates, are being investigated for their luminescent properties. mdpi.com The luminescence in these materials often originates from the organic linkers (intra-ligand charge transfer) or from ligand-to-metal charge transfer events. mdpi.com Research into zinc(II) complexes with Schiff base ligands derived from pyrazolone, for example, has produced materials with blue luminescence, making them candidates for applications in organic light-emitting diodes (OLEDs). mdpi.com A synthesized zinc(II) complex demonstrated a significant increase in quantum yield after dehydration, indicating the strong influence of the coordination environment on the material's photoluminescent properties. mdpi.com

Biologically Active Complexes: There is growing interest in the biological activity of zinc(II) complexes. Zinc is an essential element for many biological processes, and its carboxylate complexes are being studied for their potential bio-activity. akjournals.com Zinc(II) propanoate complexes synthesized with N-donor heterocyclic ligands have been tested for their antimicrobial and antifungal effects. akjournals.com Studies have shown that these complexes can exhibit both antimicrobial activity against pathogenic bacteria and fungistatic effects. akjournals.com This opens up avenues for the development of new therapeutic or antimicrobial agents based on zinc propanoate structures. nih.gov

Structure

3D Structure of Parent

Properties

CAS No. |

557-28-8 |

|---|---|

Molecular Formula |

C3H6O2Zn |

Molecular Weight |

139.5 g/mol |

IUPAC Name |

propanoic acid;zinc |

InChI |

InChI=1S/C3H6O2.Zn/c1-2-3(4)5;/h2H2,1H3,(H,4,5); |

InChI Key |

AUSHVNXPCANHRL-UHFFFAOYSA-N |

SMILES |

CCC(=O)[O-].CCC(=O)[O-].[Zn+2] |

Canonical SMILES |

CCC(=O)O.[Zn] |

Color/Form |

Platelets, tablets, or needlelike crystals |

Other CAS No. |

90529-81-0 557-28-8 |

Pictograms |

Corrosive; Irritant; Environmental Hazard |

Related CAS |

79-09-4 (Parent) |

solubility |

32% (WT/WT) IN WATER @ 15 °C 2.8% IN ALCOHOL @ 15 °C 17.2% IN BOILING ALCOHOL |

Synonyms |

chromium propionate ethylformic acid lithium propanoate Monoprop potassium propionate propionic acid propionic acid, zinc salt zinc propionate |

Origin of Product |

United States |

Synthesis and Preparation Methodologies of Zinc Ii Propanoate and Its Derivatives

Conventional Synthetic Routes for Anhydrous Zinc(II) Propanoate

Anhydrous zinc(II) propanoate can be prepared through several conventional methods, primarily involving the reaction of a zinc-containing precursor with propionic acid. The most common approaches include the zinc oxide method, the zinc hydroxide (B78521) method, and the metathesis method. guidechem.com

In the zinc oxide method, zinc oxide is dissolved in propionic acid. guidechem.com The resulting solution is then evaporated and concentrated to induce crystallization of the zinc propanoate product. guidechem.com While this method can achieve a high yield, it is often characterized by a slow reaction rate and difficulties in controlling the reaction process. guidechem.com The zinc hydroxide method presents an alternative, but it involves a more complex process with longer reaction times and may produce by-products, leading to lower yield content. guidechem.com A third approach, the metathesis or double displacement reaction, can significantly shorten the reaction time; however, using precursors like calcium propionate (B1217596) can introduce calcium ion impurities, making the product quality unstable and requiring extensive refining. guidechem.com

Hydrothermal techniques, both traditional and microwave-assisted, have been employed to synthesize zinc propanoate from zinc oxide and propionic acid, offering an alternative to simple dissolution and evaporation. guidechem.com

The table below summarizes these conventional synthetic routes.

| Method | Reactants | General Procedure | Advantages/Disadvantages | Citation |

| Zinc Oxide Method | Zinc Oxide, Propionic Acid | Zinc oxide is dissolved in propionic acid, followed by evaporation, concentration, and crystallization. | High yield, but slow reaction rate and difficult process control. | guidechem.com |

| Zinc Hydroxide Method | Zinc Hydroxide, Propionic Acid | Reaction between zinc hydroxide and propionic acid. | Complicated process, long reaction time, lower yield. | guidechem.com |

| Metathesis Method | A Propionate Salt (e.g., Calcium Propionate), A Soluble Zinc Salt | Double displacement reaction in solution. | Shortens reaction time, but can introduce cation impurities. | guidechem.com |

| Hydrothermal Method | Zinc Oxide, Propionic Acid, Water | Reactants are heated in an aqueous solution under pressure. | Alternative to standard atmospheric methods. | guidechem.com |

Complexation Reactions for Zinc(II) Propanoate Adducts

Zinc(II) propanoate readily forms adducts and coordination complexes with various ligands, particularly those containing nitrogen donor atoms. These reactions lead to compounds with distinct structures and properties compared to the simple salt.

New complex compounds of zinc(II) propanoate can be prepared through reactions with N-donor heterocyclic ligands. Studies have detailed the synthesis of adducts with theophylline (B1681296), nicotinamide (B372718), and methyl-3-pyridyl carbamate, yielding compounds with the general formula (CH₃CH₂COO)₂Zn·Lₙ·xH₂O, where 'L' is the heterocyclic ligand. For instance, a complex with phenazone, another N-donor ligand, was prepared by simply mixing aqueous solutions of zinc(II) propionate and phenazone, followed by stirring and concentration to precipitate the product.

The synthesis of mixed-ligand zinc(II) cinnamate (B1238496) complexes with methyl-3-pyridylcarbamate (mpcm) and nicotinamide (nia) has also been achieved, highlighting the versatility of these N-donor ligands in forming diverse coordination structures. researchgate.net In these complexes, the carboxylate groups can adopt various coordination modes, including monodentate and bridging arrangements, leading to the formation of polymeric chains. researchgate.net Infrared spectroscopy is a key tool for characterizing these adducts, as the coordination mode of the propionate anion to the zinc center can be inferred from the positions of the carboxylate stretching frequencies.

The table below details synthesized adducts with specific N-donor ligands.

| Ligand | Resulting Complex Formula (General) | Synthetic Approach | Citation |

| Theophylline | (CH₃CH₂COO)₂Zn·Lₙ·xH₂O | Reaction of zinc(II) propionate with the ligand. | researchgate.net |

| Nicotinamide | (CH₃CH₂COO)₂Zn·Lₙ·xH₂O | Reaction of zinc(II) propionate with the ligand. | |

| Methyl-3-pyridyl carbamate | (CH₃CH₂COO)₂Zn·Lₙ·xH₂O | Reaction of zinc(II) propionate with the ligand. | researchgate.netresearchgate.net |

| Phenazone | Zn(propionate)₂·(phenazone)₂ | Mixing aqueous solutions of reactants, stirring, and concentrating. |

The principles of coordination chemistry can be extended to create multidimensional structures known as coordination polymers and Metal-Organic Frameworks (MOFs). In these materials, zinc(II) ions act as nodes connected by organic linker molecules.

A straightforward and common method for synthesizing zinc(II)-based coordination polymers is through precipitation from aqueous solutions. chemrxiv.orgcolab.ws For example, coordination polymers using 3-(1H-imidazol-1-yl)propanoate ligands are prepared by combining aqueous solutions of the sodium salt of the ligand and a zinc(II) salt, such as zinc nitrate (B79036) hexahydrate. chemrxiv.org This process typically involves the dropwise addition of the zinc salt solution to the linker solution at room temperature, resulting in the precipitation of the coordination polymer. chemrxiv.org

Control over the precipitation process is crucial as it dictates the crystallinity of the final product. chemrxiv.orgcolab.ws In the synthesis with certain 3-(1H-imidazol-1-yl)propanoate derivatives, an initial oily or amorphous precipitate is formed. chemrxiv.org This amorphous solid can often be converted into a crystalline material through prolonged heating. chemrxiv.org This demonstrates that thermal treatment can be a key step in controlling the final morphology and structure of the polymer. The choice of solvent and the coordination ability of the anion from the zinc salt precursor can also exert significant control over the crystalline products formed.

The substituents on the organic ligand play a critical role in directing the crystallization process and influencing the final structure of the coordination polymer. chemrxiv.orgcolab.ws Research on zinc(II) coordination polymers with 3-(1H-imidazol-1-yl)propanoate linkers clearly illustrates this effect.

When sodium 3-(1H-imidazol-1-yl)propanoate (unsubstituted) or sodium 3-(2-phenyl-1H-imidazol-1-yl)propanoate are used as the linker, the initial product is an amorphous precipitate that requires subsequent heating to achieve crystallinity. chemrxiv.orgcolab.ws In stark contrast, when the ligand is sodium 3-(2-methyl-1H-imidazol-1-yl)propanoate, a crystalline coordination polymer forms immediately upon mixing the aqueous solutions. chemrxiv.orgcolab.ws

This influence extends to the dimensionality of the resulting framework. The unsubstituted 3-(1H-imidazol-1-yl)propanoate ligand forms a 2D network of zinc ions and linkers. chemrxiv.org However, the introduction of substituents at the 2-position of the imidazole (B134444) ring, such as methyl or phenyl groups, leads to the formation of single polymer chains (a 1D structure). chemrxiv.org These findings underscore how subtle modifications to the ligand's structure can be a powerful tool to control both the synthetic pathway and the final architecture of the material.

The table below summarizes the influence of different ligand substituents on the synthesis of zinc(II) 3-(1H-imidazol-1-yl)propanoate coordination polymers.

| Ligand | Initial Product | Final Structure | Dimensionality | Citation |

| Sodium 3-(1H-imidazol-1-yl)propanoate | Amorphous Precipitate | Crystalline (after heating) | 2D Network | chemrxiv.org |

| Sodium 3-(2-phenyl-1H-imidazol-1-yl)propanoate | Amorphous Precipitate | Crystalline (after heating) | 1D Chains | chemrxiv.org |

| Sodium 3-(2-methyl-1H-imidazol-1-yl)propanoate | Crystalline Polymer | Crystalline | 1D Chains | chemrxiv.org |

Preparation of Zinc(II) Propanoate-Based Coordination Polymers and Metal-Organic Frameworks (MOFs)

Aqueous Solution Methods and Precipitation Control

Catalytic Synthesis of Zinc(II) Propanoate and Related Species

Catalysis can be involved in the synthesis of zinc(II) propanoate itself, and zinc(II) propanoate complexes can, in turn, be used as catalysts for other chemical reactions.

A patented process describes a method for preparing zinc propionate via the direct reaction of metallic zinc with propionic acid in the presence of an oxygen-containing gas, such as air. In this process, oxygen acts as a promoter or catalyst for the reaction, which can be operated continuously by passing an aqueous solution of propionic acid and air through a converter containing zinc metal at temperatures between 50 and 200°C.

Furthermore, zinc(II) propionate complexes have been synthesized for their catalytic properties. mdpi.com For example, a complex of zinc(II) propionate with imidazole, specifically Zn(C₃H₅O₂)₂(Im)·H₂O, was synthesized by mixing aqueous zinc(II) propionate with an ethanol (B145695) solution of imidazole. mdpi.com This complex, along with analogous compounds of other transition metals, demonstrated catalytic activity in the oxidation of styrene (B11656). mdpi.com Studies have shown that for zinc compounds, increasing the carbon chain length of the carboxylate ligand (from formate (B1220265) to acetate (B1210297) to propionate) leads to an increase in the catalytic conversion degree in this reaction. mdpi.com Zinc's utility as a Lewis acid is a key factor in its application in various catalytic processes. mdpi.com

Zinc-Catalyzed β-Functionalization of Cyclopropanols

A significant advancement in the synthesis of complex organic molecules involves the zinc-catalyzed β-functionalization of cyclopropanols. Researchers have developed a method for the β-allylation of cyclopropanols using Morita-Baylis-Hillman (MBH) carbonates, which notably proceeds while retaining the cyclopropane (B1198618) ring structure. nih.gov This reaction is facilitated by a zinc aminoalkoxide catalyst, which is generated in situ from diethylzinc (B1219324) (Et₂Zn) and a β-amino alcohol. The process yields cyclopropyl-fused α-alkylidene-δ-valerolactone derivatives in moderate to good yields. nih.govresearchgate.net

Mechanistic studies indicate that the reaction does not follow a direct β-C-H bond cleavage of the cyclopropanol (B106826). nih.gov Instead, it involves a more complex pathway initiated by the formation of a zinc homoenolate. nih.gov This intermediate undergoes enolization to create a key bis-nucleophilic species. nih.gov The subsequent α-allylation of this "enolized homoenolate" with the MBH carbonate is followed by the regeneration of the cyclopropane ring and an irreversible lactonization step. nih.gov This novel ring-opening/α-allylation/ring-closure mechanism represents a significant development in the functionalization of cyclopropanols.

This methodology has also been successfully applied to other electrophiles, such as alkylidenemalononitriles, further demonstrating the versatility of the enolized homoenolate intermediate. nih.gov For instance, the reaction of a cyclopropanol with benzylidenemalononitrile (B1330407) in the presence of diethylzinc and 1,4-diazabicyclo[2.2.2]octane (DABCO) results in the formation of annulated cyclopropane derivatives with high diastereoselectivity. researchgate.net

Formation of Zinc Homoenolate Intermediates

The formation of zinc homoenolate intermediates is a cornerstone of the reactivity of cyclopropanols in these zinc-catalyzed reactions. ntu.edu.sg Cyclopropanols are well-established precursors for homoenolates, which are generated through ring-opening pathways. In the context of zinc catalysis, the process begins with the coordination of the cyclopropanol to a zinc species, such as an ethylzinc (B8376479) aminoalkoxide, followed by deprotonation and ring-opening to form the zinc homoenolate.

This zinc homoenolate can then be deprotonated by another molecule of the zinc aminoalkoxide to generate the "enolized homoenolate". This enolized species is a key reactive intermediate, acting as a bis-nucleophilic agent. The ability to generate and control the reactivity of these zinc homoenolate and enolized homoenolate intermediates has opened new avenues for the synthesis of complex molecules. ntu.edu.sg For example, these intermediates can participate in conjugate additions to α,β-unsaturated ketones, leading to the formation of 1,6-diketones that can subsequently undergo intramolecular aldol (B89426) condensation to yield cyclopentene (B43876) derivatives. ntu.edu.sg

The reactivity of the zinc homoenolate is influenced by the reaction conditions. For instance, acylation of a zinc homoenolate in a nonpolar solvent like CDCl₃ typically results in O-acylation, whereas in a polar solvent, C-acylation to form a 4-keto ester is favored.

Mechanistic Aspects of Synthesis under Various Conditions

The mechanism of zinc-catalyzed reactions involving cyclopropanols is highly dependent on the specific conditions and reactants employed. A central theme is the formation and subsequent reaction of the zinc homoenolate and its enolized form. ntu.edu.sg

In the β-allylation of cyclopropanols with MBH carbonates, the proposed mechanism involves the following key steps:

Formation of an ethylzinc aminoalkoxide catalyst from Et₂Zn and a β-amino alcohol.

Coordination of the cyclopropanol to the zinc catalyst, followed by deprotonation and ring-opening to yield a zinc homoenolate.

Deprotonation of the homoenolate to form the crucial "enolized homoenolate" intermediate.

Nucleophilic attack of the enolized homoenolate on the MBH carbonate, leading to α-allylation.

Ring-closure of the resulting α-allylated homoenolate to regenerate the cyclopropane ring.

Irreversible lactonization to afford the final product.

This pathway highlights a mode of reactivity distinct from direct C-H functionalization. The versatility of this mechanism is demonstrated by its applicability to other electrophiles like alkylidenemalononitriles, which also react with the enolized homoenolate to produce cyclopropane-fused pyran derivatives. researchgate.net

Furthermore, zinc-mediated α-hydroxyallylation of aldehydes with cyclopropanols showcases the enolized homoenolate acting as a γ-oxyallyl nucleophile. researchgate.netntu.edu.sg This reaction proceeds via a bicyclic chair-like transition state, which accounts for the observed anti-diastereoselectivity. researchgate.net The choice of catalyst and reaction conditions can thus steer the reaction towards different outcomes, underscoring the nuanced mechanistic landscape of these transformations.

The synthesis of zinc propanoate itself can be achieved through several methods, including the zinc oxide method, the zinc hydroxide method, and the metathesis method. guidechem.com One studied approach involves the reaction of calcium propionate with zinc sulfate (B86663), with optimal conditions identified as a molar ratio of 1.16:1, a reaction temperature of 80°C, and a reaction time of 40 minutes, yielding up to 93.6% of the product. Another method utilizes microwave irradiation to synthesize zinc propionate from propionic acid and zinc oxide, which can achieve a yield of 93.70% under optimized conditions.

Structural Elucidation and Advanced Characterization of Zinc Ii Propanoate Compounds

X-ray Crystallography Studies

Single-crystal X-ray diffraction (SC-XRD) offers unparalleled insight into the molecular and supramolecular structure of zinc(II) propanoate complexes. By analyzing the diffraction pattern of a single crystal, researchers can construct a detailed three-dimensional model of the atomic arrangement.

The initial step in SC-XRD analysis involves determining the crystal system and space group, which define the symmetry and repeating pattern of the crystal lattice. Zinc(II) propanoate complexes have been found to crystallize in several systems, reflecting the versatility of the zinc(II) ion's coordination sphere and the influence of ancillary ligands.

| Compound/Ligand | Crystal System | Space Group | Reference |

| {[Zn(CH3CH2COO)2(C7H6N2S)2]·CH3OH} | Monoclinic | P2(1)/n | asianpubs.orgasianpubs.org |

| 3-(1H-imidazol-1-yl)propanoate | Orthorhombic | Pca21 | |

| 3-(2-phenyl-1H-imidazol-1-yl)propanoate | Monoclinic | P 2/n | |

| 3-(2-methyl-1H-imidazol-1-yl)propanoate | Orthorhombic | Pcca |

The d¹⁰ electronic configuration of the zinc(II) ion allows for flexible coordination geometries, which are readily influenced by the steric and electronic properties of the surrounding ligands. mdpi.com In zinc(II) propanoate complexes, tetrahedral and distorted octahedral geometries are commonly observed.

In several coordination polymers involving 3-(1H-imidazol-1-yl)propanoate linkers, the zinc atoms exhibit a tetrahedral coordination geometry. Each zinc center is typically coordinated to two imidazole (B134444) nitrogen atoms and two oxygen atoms from the carboxylate groups of four different linkers. In contrast, a mixed-ligand complex, {[Zn(CH3CH2COO)2(C7H6N2S)2]·CH3OH}, features a zinc atom coordinated by two oxygen atoms from two propionate (B1217596) ligands and two nitrogen atoms from two 2-aminobenzothiazole (B30445) ligands, also resulting in a tetrahedral arrangement. asianpubs.org More complex structures can exhibit distorted geometries, such as a distorted trigonal bipyramidal geometry in a zinc(II) Schiff base complex. The coordination environment can even vary within a single multinuclear complex, as seen in a trinuclear zinc(II) carboxylate complex with both five-coordinate, slightly distorted square-pyramidal and six-coordinate octahedral zinc centers.

The carboxylate group of the propanoate ligand can coordinate to metal centers in various modes, contributing to the structural diversity of these compounds. Common binding modes include monodentate, bidentate (chelating), and bridging fashions. mdpi.com

In the complex {[Zn(CH3CH2COO)2(C7H6N2S)2]·CH3OH}, the propionate ligands coordinate in a monodentate fashion, meaning only one oxygen atom from each carboxylate group binds to the zinc center. asianpubs.org In coordination polymers, bridging modes are prevalent, where the carboxylate group links two or more zinc centers. This is observed in complexes with 3-(1H-imidazol-1-yl)propanoate linkers, where the carboxylate group acts in a κ1-fashion, bridging two different metal atoms to form extended networks. Some zinc(II) carboxylate complexes exhibit a μ-η¹,η¹ carboxylate bridge, forming coordination polymers with tetrahedral zinc centers. The flexibility of the carboxylate group to adopt different binding modes is a key factor in the formation of diverse architectures, from discrete molecules to one-, two-, or three-dimensional polymers. mdpi.com

In the crystal structure of {[Zn(CH3CH2COO)2(C7H6N2S)2]·CH3OH}, hydrogen bonds are observed between the propionate oxygen atoms, the methanol (B129727) solvent molecule, and the amine group of the 2-aminobenzothiazole ligand. asianpubs.org For coordination polymers with 3-(1H-imidazol-1-yl)propanoate linkers, hydrogen bonding involving crystal water molecules can link polymer chains together, forming three-dimensional networks. In other systems, π–π stacking interactions between aromatic rings of the ligands contribute to the stability of the crystal structure. The study of these noncovalent interactions is essential for understanding the supramolecular chemistry and crystal packing of these compounds.

Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used to analyze polycrystalline materials. It is particularly valuable for confirming the phase purity of a synthesized compound and for identifying crystalline phases in a mixture.

In the study of zinc(II) propanoate compounds, PXRD is often used to confirm that the bulk synthesized material corresponds to the structure determined by single-crystal X-ray diffraction. For example, the PXRD pattern calculated from the single-crystal data of a zinc(II) coordination polymer was shown to match the experimental pattern of the bulk precipitate, confirming the phase identity. Furthermore, PXRD can be used to study structural changes, such as the loss of crystal water upon heating, by monitoring changes in the diffraction pattern. This technique is also instrumental in identifying different crystalline phases (polymorphs) of a substance, which may exhibit different physical properties.

Single-Crystal X-ray Diffraction Analysis of Zinc(II) Propanoate Complexes

Identification of Carboxylate Binding Modes (e.g., monodentate, bidentate, bridging)

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure and bonding within zinc(II) propanoate and its derivatives.

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the coordination environment of the propionate ligand to the zinc(II) center.

The coordination mode of the carboxylate group of the propionate ligand to the zinc ion can be effectively determined by analyzing the positions of the asymmetric (νas) and symmetric (νs) stretching vibrations of the COO⁻ group in the IR spectrum. The difference between these two frequencies (Δν = νas - νs) is a key indicator of the coordination type. For instance, a smaller separation between these bands suggests a stronger bond between the propionate anion and the zinc cation, following the general trend: unidentate > bridging > bidentate. In one study, the IR spectrum of a zinc propionate precursor exhibited bands at 1541 cm⁻¹ (νas) and 1472 cm⁻¹ (νs), resulting in a frequency separation (Δν) of 69 cm⁻¹, which is indicative of a bidentate coordination mode.

In more complex systems, such as zinc(II) coordination polymers with 3-(1H-imidazol-1-yl)propanoate linkers, IR spectroscopy is crucial for confirming the coordination of both the imidazole and carboxylate groups. The strong peak around 1600 cm⁻¹ is assigned to the in-plane stretching of the COO⁻ groups. For instance, in a study of zinc(II) propionate complexes with N-donor heterocyclic ligands like theophylline (B1681296), nicotinamide (B372718), and methyl-3-pyridyl carbamate, IR spectra suggested a monodentate coordination of the propionate anion to the zinc atom. The parameter Δν(COO⁻) = νas(COO⁻) – νs(COO⁻) was used as a criterion, where values in the range of 200–310 cm⁻¹ are consistent with a unidentate coordination mode.

The following table summarizes the characteristic IR absorption bands for different zinc(II) propanoate complexes and their proposed coordination modes.

| Compound/Complex | νas(COO⁻) (cm⁻¹) | νs(COO⁻) (cm⁻¹) | Δν (cm⁻¹) | Coordination Mode |

| Zinc Propionate Precursor | 1541 | 1472 | 69 | Bidentate |

| Zn(prop)₂·tph | - | - | 200-310 | Monodentate |

| Zn(prop)₂·2nad | - | - | 200-310 | Monodentate |

| Zn(prop)₂·2mpc | - | - | 200-310 | Monodentate |

| Zn(4-bpy)(C₂H₅COO)₂·H₂O | ~1558 akjournals.com | ~1416 akjournals.com | ~142 | Bridging or Chelating |

Note: 'prop' refers to propionate, 'tph' to theophylline, 'nad' to nicotinamide, 'mpc' to methyl-3-pyridyl carbamate, and '4-bpy' to 4,4'-bipyridine.

Infrared spectroscopy is also instrumental in identifying the gaseous products evolved during the thermal decomposition of zinc propionate compounds. Studies have shown that the decomposition of zinc(II) propionate and its complexes often leads to the formation of zinc oxide as the final solid residue. The volatile products identified through IR analysis of the evolved gases typically include carbon dioxide (CO₂) and 3-pentanone (B124093) (diethyl ketone). In some cases, other species like methane (B114726) (CH₄) and ethene (C₂H₄) have also been detected, though their formation can be dependent on the specific compound and decomposition atmosphere. The characteristic IR absorption bands for CO₂ (νas = 2349 cm⁻¹, νs = 1342 cm⁻¹, δ = 667 cm⁻¹) and the C=O stretch of ketones are used for their identification.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides valuable information about the structure of the propionate ligand and its coordination to the zinc(II) center in solution. In studies of zinc(II) complexes with functionalized propanoate ligands, such as 3-(1H-imidazol-1-yl)propanoate, NMR is used to confirm the structure of the ligand prior to complexation. For example, the ¹H NMR spectrum of sodium 3-(1H-imidazol-1-yl)propanoate in D₂O shows characteristic signals for the imidazole and propanoate protons, while the ¹³C NMR spectrum reveals the corresponding carbon resonances.

The chemical shifts in the ¹³C NMR spectra can also offer insights into the coordination mode of the carboxylate group. A correlation has been observed between the ¹³C chemical shift of the carboxylate carbon and its binding mode in zinc complexes, with the general trend for chemical shifts being: chelating > bidentate bridge > monodentate bridge. While detailed NMR studies focusing solely on simple zinc(II) propanoate are less common, the technique is invaluable for characterizing more complex derivatives and for studying the ligand environment in solution. ajol.info High-resolution NMR spectroscopy, including the use of stable isotopes like ¹³C, is a key application for analyzing these compounds. sigmaaldrich.com

The following table presents representative NMR data for a functionalized propanoate ligand used in the synthesis of zinc(II) coordination polymers.

| Compound | Nucleus | Chemical Shift (δ, ppm) |

| Sodium 3-(1H-imidazol-1-yl)propanoate (in D₂O) | ¹H | 7.28, 7.09 (s, 2H, Im4,5), 4.27 (t, 2H, NCH₂CH₂COO), 2.56 (t, 2H, NCH₂CH₂COO) |

| ¹³C | 182.2 (COO), 140.8, 130.3, 122.8 (Im2,4,5), 47.0 (NCH₂CH₂COO), 41.6 (NCH₂CH₂COO) |

UV-Visible spectroscopy is employed to investigate the electronic structure and interactions within zinc(II) propanoate compounds. Since zinc(II) has a d¹⁰ electronic configuration, it does not exhibit d-d electronic transitions. Therefore, the absorption bands observed in the UV-Vis spectra of its complexes are typically due to intra-ligand or ligand-to-metal charge transfer (LMCT) transitions. For zinc oxide (ZnO) nanoparticles synthesized from zinc propionate precursors, a strong UV luminescence peak is often observed. For instance, ZnO nanopowders have shown a strong emission peak around 384 nm. In studies of green-synthesized ZnO nanoparticles, the UV-visible absorption spectra showed peaks around 360-380 nm, which is characteristic of the surface plasmon resonance of ZnO nanoparticles.

Vibrational Analysis for Ligand Coordination Modes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand and Complex Analysis

Thermal Analysis (Thermogravimetric Analysis - TGA, Differential Thermal Analysis - DTA)

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are essential for evaluating the thermal stability and decomposition pathways of zinc(II) propanoate and its complexes.

TGA measures the change in mass of a sample as a function of temperature, providing information about dehydration, desolvation, and decomposition steps. DTA measures the temperature difference between a sample and a reference material, indicating whether a process is endothermic or exothermic.

For hydrated zinc(II) propanoate, the initial mass loss observed in the TGA thermogram typically corresponds to the removal of water molecules, which is an endothermic process as seen in the DTA curve. For example, Zn(CH₃CH₂COO)₂·2H₂O shows a mass loss corresponding to the removal of water, followed by the decomposition of the anhydrous salt. The decomposition of the anhydrous zinc propionate often occurs in one or more steps, leading to the formation of zinc oxide (ZnO) as the final residue. This decomposition process is generally endothermic.

In a study of zinc(II) propionate complexes with heterocyclic ligands, the thermal decomposition was found to be a multi-step process. The first step was the elimination of water or the N-donor ligand, followed by the decomposition of the propionate anion, releasing diethyl ketone and carbon dioxide. The final product in air is consistently identified as ZnO.

The thermal stability can vary depending on the specific complex. For instance, in a series of zinc(II) coordination polymers with 3-(1H-imidazol-1-yl)propanoate linkers, the compounds were found to be thermally stable up to at least 200 °C. The TGA of one such polymer, GUT1, showed a mass loss of 7.8-10.2% up to 110 °C, corresponding to the removal of crystal water, with the main decomposition starting around 230 °C. Another complex, GUT2, was stable up to about 270 °C after drying.

The following table summarizes the key thermal decomposition events for various zinc(II) propanoate compounds.

| Compound | Temperature Range (°C) | Mass Loss (%) | DTA Peak (°C) | Assignment |

| Zn(CH₃CH₂COO)₂·2H₂O | up to 220 | ~13.7 (calc. 14.7) | 220 (endo) | Dehydration |

| 220-900 | ~58.2 (calc. 58.1) | 380, 620 (endo) | Decomposition to ZnO | |

| GUT1 (dried) | up to 110 | 7.8 | - | Removal of residual water |

| > 230 | - | 233 (endo) | Onset of decomposition | |

| GUT2 (dried) | up to 270 | No mass loss | 295 (endo) | Onset of decomposition |

| Zn(prop)₂·tph | 180-280 | - | 210 (endo) | Loss of theophylline |

| 280-500 | - | 340, 480 (endo) | Decomposition of propionate |

Decomposition Pathways and Thermal Stability of Zinc(II) Propanoate Complexes

The thermal stability and decomposition of zinc(II) propanoate and its complexes are typically investigated using thermoanalytical techniques such as thermogravimetry (TG), differential thermogravimetry (DTG), and differential thermal analysis (DTA). These studies reveal that the decomposition process is often a multi-step affair, with the specific pathway depending on whether the compound is hydrated or contains other coordinated ligands.

For hydrated zinc(II) propanoate complexes, the initial step of thermal decomposition involves dehydration, where coordinated water molecules are eliminated. akjournals.com Following the removal of water or other volatile ligands, the anhydrous zinc(II) propanoate begins to decompose. This subsequent and primary decomposition stage involves the pyrolysis of the propionate anion. The ultimate solid residue of the thermal decomposition of zinc(II) propanoate complexes in an air atmosphere is consistently identified as zinc oxide (ZnO).

The general mechanism for the thermal decomposition of hydrated zinc(II) propanoate can be summarized by the following reaction: Zn(CH₃CH₂COO)₂·xH₂O → ZnO + (CH₃CH₂)₂CO + CO₂ + xH₂O

Studies on mixed-ligand complexes, such as those including phenazone or imidazole, show a similar pattern where the ancillary ligand is often released first, followed by the decomposition of the propionate group. The thermal stability of these complexes can be influenced by the nature of the coordinated ligands and the length of the carboxylic acid chain. For instance, the decomposition of zinc(II) propionate complexes with N-donor ligands like theophylline or nicotinamide also proceeds via the initial loss of the N-donor ligand molecule, followed by the breakdown of the propionate anion.

The table below summarizes the thermal decomposition stages for various zinc(II) propanoate complexes as determined by thermoanalytical methods.

Table 1: Thermal Decomposition Stages of Zinc(II) Propanoate Complexes

| Compound | Temperature Range (°C) | Decomposition Step | Final Product |

|---|---|---|---|

| Zn(prop)₂·2H₂O | 60 - 150 | Dehydration (Loss of 2 H₂O) | Anhydrous Zn(prop)₂ |

| Zn(prop)₂·2H₂O | 150 - 360 | Decomposition of propionate anion | ZnO |

| Zn(prop)₂(Im)·H₂O | 80 - 130 | Dehydration (Loss of 1 H₂O) | Anhydrous Zn(prop)₂(Im) |

| Zn(prop)₂(Im)·H₂O | 130 - 320 | Release of Imidazole (Im) | Zn(prop)₂ |

Data compiled from published research findings.

Analysis of Mass Loss and Volatile Product Evolution

Thermogravimetric analysis (TGA) is a critical tool for quantifying the mass loss associated with each stage of decomposition. The data from TGA, often presented as a thermogram (a plot of mass versus temperature), allows for the precise calculation of mass changes, which can be correlated with the loss of specific molecular fragments. etamu.edu

For hydrated zinc(II) propanoate complexes, the first significant mass loss corresponds to the evaporation of water molecules, typically occurring at temperatures around 100°C. For example, a zinc(II) coordination polymer with a propanoate linker, designated GUT1, shows a mass loss of approximately 10.2% up to 110°C, corresponding to the loss of water molecules. Another complex, Zn(L₂)₂(Im)·H₂O, exhibits a mass loss of 7.0% between 80-130°C, which is attributed to dehydration.

Following dehydration, the decomposition of the propionate ligand itself results in further mass loss. This process is characterized by the evolution of volatile products. The primary volatile products identified during the pyrolysis of the propionate anion are diethyl ketone ((CH₃CH₂)₂CO) and carbon dioxide (CO₂). The identity of these evolved gases is confirmed using coupled techniques like TG-MS (Thermogravimetry-Mass Spectrometry) or by analyzing the collected gases with methods such as IR spectroscopy.

The table below details the observed mass loss and the corresponding volatile products evolved during the thermal decomposition of representative zinc(II) propanoate compounds.

Table 2: Mass Loss and Evolved Volatile Products from Thermal Decomposition

| Compound | Temperature Range (°C) | Experimental Mass Loss (%) | Calculated Mass Loss (%) | Evolved Products |

|---|---|---|---|---|

| Zn(prop)₂·2H₂O | 60 - 150 | 14.5 | 14.6 | H₂O |

| Zn(prop)₂·2H₂O | 150 - 360 | 47.0 | 47.3 | (CH₃CH₂)₂CO, CO₂ |

| Zn(prop)₂(Im)·H₂O | 80 - 130 | 7.0 | 6.05 | H₂O |

Calculated and experimental data sourced from scientific literature.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to verify the empirical formula of a synthesized compound. By comparing the experimentally determined mass percentages of constituent elements (typically Carbon, Hydrogen, Nitrogen, and Zinc) with the theoretically calculated values based on the proposed molecular formula, the purity and composition of the zinc(II) propanoate complex can be confirmed. cu.edu.eg

The results of elemental analysis are considered to be in good agreement with the theoretical values when the deviation is minimal, typically within ±0.5%. This verification is a crucial step in the characterization of new compounds, ensuring that the synthesized material corresponds to the intended structure before further properties are investigated. cu.edu.eg For instance, in the synthesis of a complex with the formula [Zn(MIm₂Pr)₂], the found percentages of C (49.76%), H (5.06%), and N (20.97%) closely matched the calculated values of C (49.68%), H (4.93%), and N (21.07%), confirming its composition.

The following table presents a compilation of elemental analysis data for several zinc(II) propanoate-related complexes, demonstrating the congruence between theoretical and experimental findings.

Table 3: Elemental Analysis Data for Zinc(II) Propanoate Complexes

| Compound Formula | Element | Calculated (%) | Found (%) |

|---|---|---|---|

| C₂₂H₂₆N₈O₄Zn | C | 49.68 | 49.76 |

| H | 4.93 | 5.06 | |

| N | 21.07 | 20.97 | |

| C₁₉H₂₉ClN₄O₂Zn | C | 51.13 | 51.05 |

| H | 6.55 | 6.43 | |

| N | 12.55 | 12.37 | |

| C₅₇H₅₈N₁₄O₄Zn | C | 55.35 | 55.30 |

| H | 5.46 | 5.40 | |

| N | 14.40 | 14.30 | |

| Zn | 10.87 | 10.50 | |

| C₄₇H₄₈N₄O₈Zn | C | 58.29 | 58.51 |

| H | 6.40 | 6.22 | |

| N | 9.25 | 9.10 |

Data sourced from various characterization studies. cu.edu.eg

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| Zinc;propanoate |

| Zinc(II) propanoate |

| Zinc oxide |

| Diethyl ketone |

| Carbon dioxide |

| Water |

| Theophylline |

| Nicotinamide |

| Phenazone |

| Imidazole |

| Zinc carbonate |

| Propionic acid |

| [Zn(MIm₂Pr)₂] |

| [Zn(iPrEtIm₂Pr)Cl] |

| Carbon |

| Hydrogen |

| Nitrogen |

Coordination Chemistry and Complex Formation of Zinc Ii Propanoate

Ligand Design and Synthesis for Zinc(II) Propanoate Complexes

The design and synthesis of ligands are crucial for directing the structure and, consequently, the function of zinc(II) propanoate complexes. A common strategy involves the use of bifunctional ligands that contain a propanoate group for coordination to the zinc ion and another functional group, often a nitrogen-containing heterocycle, to act as a bridging unit or to introduce specific properties like luminescence.

One accessible approach involves the synthesis of water-soluble and flexible ligands, such as 3-(1H-imidazol-1-yl)propanoates, which can be prepared through a facile, solvent, and catalyst-free route. These ligands are synthesized by reacting the corresponding methyl propanoates with aqueous sodium hydroxide (B78521). The resulting sodium propanoate ligands are water-soluble and can be readily used to coordinate with Zn(II) ions in an aqueous solution. For instance, combining aqueous solutions of these ligands with a zinc(II) salt like zinc nitrate (B79036) hexahydrate leads to the precipitation of the coordination polymers.

Another approach focuses on creating ligands that mimic the 2-His-1-carboxylate facial triad (B1167595) found in the active sites of many metalloenzymes. These biomimetic ligands, such as substituted 3,3-bis(1-alkylimidazol-2-yl)propionates, incorporate two imidazole (B134444) groups and a carboxylate group into a single monoanionic, tripodal framework. The synthesis of these ligands allows for systematic studies of the coordination chemistry of zinc in a biologically relevant environment.

Furthermore, the strategic use of ancillary ligands, in addition to the propanoate, can significantly influence the final structure. These can be neutral N-donor bridging ligands which, in conjunction with carboxylate ligands, can lead to mixed-ligand coordination polymers with diverse topologies. The choice of ligands, including their steric bulk and the nature of their donor atoms, plays a pivotal role in determining the dimensionality and properties of the resulting zinc(II) propanoate complexes.

Stoichiometry and Coordination Modes in Mononuclear Zinc(II) Propanoate Complexes

In mononuclear zinc(II) propanoate complexes, the stoichiometry and coordination modes are dictated by factors such as the ligand-to-metal ratio and the nature of the ligands employed. The zinc(II) ion, with its d¹⁰ electron configuration, does not have any crystal field stabilization energy and can thus adopt various coordination geometries, most commonly tetrahedral, trigonal bipyramidal, and octahedral.

A common coordination mode for the carboxylate group in these complexes is monodentate, where only one of the oxygen atoms of the propanoate group binds to the zinc center. However, bridging coordination modes are also prevalent, even in what might be considered mononuclear species in solution, which can then assemble into polynuclear structures in the solid state. mdpi.com

The stoichiometry of the complex has a profound impact on the coordination environment. For example, in a 2:1 ligand-to-metal complex with a 3,3-bis(1-methylimidazol-2-yl)propionate (MIm2Pr) ligand, the ligand coordinates in a tridentate, tripodal N,N,O fashion, mimicking the 2-His-1-carboxylate facial triad. In contrast, a 1:1 ligand-to-metal ratio with the same ligand can lead to the formation of polymeric structures.

Table 1: Examples of Mononuclear Zinc(II) Propanoate Complex Characteristics

| Complex | Ligand(s) | Ligand-to-Metal Ratio | Coordination Mode of Propanoate | Zinc(II) Coordination Geometry |

|---|---|---|---|---|

| [Zn(MIm2Pr)2] | 3,3-bis(1-methylimidazol-2-yl)propionate | 2:1 | Tridentate (N,N,O) | Not specified |

| [Zn(MIm2Pr)Cl(H2O)] | 3,3-bis(1-methylimidazol-2-yl)propionate, Chloride, Water | 1:1 | Bridging (N,N-bidentate to one Zn, O-monodentate to another) | Not specified |

Data sourced from multiple studies.

Development of Polymeric Zinc(II) Propanoate Coordination Networks

Polymeric zinc(II) propanoate coordination networks, including metal-organic frameworks (MOFs), represent a significant area of research due to their diverse architectures and potential applications. mdpi.com The ability of the propanoate ligand to act as a bridge between zinc centers is fundamental to the formation of these extended structures. mdpi.com

Architecture and Topology of Zinc(II) Propanoate Coordination Polymers

The architecture of zinc(II) propanoate coordination polymers can range from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. The final dimensionality is a direct consequence of the connectivity of the zinc nodes and the bridging ligands.

For example, the use of 3-(1H-imidazol-1-yl)propanoate as a linker can lead to the formation of 2D networks. In one such structure, each zinc atom is tetrahedrally coordinated to two imidazole nitrogens and two carboxylate groups from four different linkers. These linkers bridge two different metal atoms, creating a 2D network of 32-membered rings. The resulting 2D sheets can then stack to form a 3D supramolecular architecture through non-covalent interactions.

The choice of ancillary ligands can also direct the topology. Mixed-ligand systems can result in various topologies, including square lattice (sql) and honeycomb (hcb) for 2D networks, and diamond (dia) for 3D frameworks.

Bridging Ligand Roles and Their Influence on Network Formation

Bridging ligands are the cornerstone of polymeric zinc(II) propanoate networks, connecting the metal centers to create extended structures. The propanoate group itself can act as a bridging ligand, often in a syn-anti bridging coordination mode. However, the introduction of other bridging ligands with different lengths, flexibilities, and donor atoms provides a powerful tool for controlling the network's architecture.

Ligands containing N-donor heterocyclic groups, such as imidazole or pyridine (B92270), are frequently used as co-ligands with propanoate. These ligands can bridge zinc centers in various ways. For example, a 3-(1H-imidazol-1-yl)propanoate ligand can bridge two different metal atoms, with the imidazole nitrogen coordinating to one zinc ion and the carboxylate group coordinating to another.

The nature of the bridging ligand directly influences the dimensionality of the resulting network. For instance, the use of a flexible bis(imidazole) ligand can lead to the formation of 1D ladder-like structures or more complex 2D and 3D networks, depending on the other ligands present. The steric bulk and conformational flexibility of the bridging ligand play a crucial role in determining the final structure. For example, the difference in steric constraints between a methyl group (acetate) and an ethyl group (propionate) can lead to drastically different structures, such as a 1D chain versus a 2D network. researchgate.net

In some cases, a single ligand can exhibit multiple coordination modes, acting as both a chelating and a bridging ligand, further increasing the structural diversity of the resulting coordination polymers.

Porous Properties and Gas Sorption Characteristics of MOFs

A key feature of some zinc(II) propanoate-based coordination polymers, particularly metal-organic frameworks (MOFs), is their porosity. mdpi.com This porosity arises from the formation of regular, well-defined channels and cavities within the crystal structure. The ability of these materials to adsorb and store gases is a direct consequence of this permanent porosity.

The gas sorption properties of these MOFs are typically evaluated by measuring gas adsorption isotherms for gases like nitrogen (N₂), carbon dioxide (CO₂), and methane (B114726) (CH₄). mdpi.com The results of these measurements provide information about the surface area, pore volume, and selectivity of the material for different gases.

For example, a zinc(II)-based MOF, QUF-001, fabricated using a citric acid derivative, has been shown to have a two-dimensional lamellar structure. mdpi.com This material exhibited CO₂ and CH₄ sorption capacities of up to 1.6 mmol/g and 8.1 mmol/g, respectively, at 298 K and 50 bar. mdpi.com Another porous anionic zinc(II) MOF demonstrated selective adsorption of CO₂ over N₂ at both 273 K and 298 K, with a high isosteric heat of CO₂ adsorption.

The pore size and surface chemistry of the MOF are critical factors determining its gas sorption behavior. The introduction of specific functional groups into the ligands can be used to tune these properties and enhance the selectivity for certain gases. The stability of the framework upon removal of guest solvent molecules is also crucial for achieving permanent porosity.

Table 2: Gas Sorption Data for Selected Zinc(II)-Based MOFs

| MOF | Gas | Temperature (K) | Pressure (bar) | Sorption Capacity (mmol/g) |

|---|---|---|---|---|

| QUF-001 | CO₂ | 298 | 50 | 1.6 |

| QUF-001 | CH₄ | 298 | 50 | 8.1 |

| Zn-MOF-a | CO₂ | 273 | Not specified | Selective over N₂ |

Data sourced from multiple studies. mdpi.com

Solution-Phase Coordination Behavior (e.g., Ligand-to-Metal Complex Ratios)

The coordination behavior of zinc(II) propanoate in solution is fundamental to understanding the formation of both mononuclear and polynuclear species. The stoichiometry of the complexes formed in solution can be influenced by factors such as pH, the concentration of reactants, and the presence of competing ligands.

Studies on the coordination chemistry of zinc(II) with biomimetic propionate-containing ligands have shown that the ligand-to-metal ratio in the reaction mixture can determine the nature of the product. For instance, with the ligand 3,3-bis(1-methylimidazol-2-yl)propionate (MIm2Pr), a 2:1 ligand-to-metal ratio leads to the formation of a mononuclear complex, [Zn(MIm2Pr)2], where the ligand coordinates in a tridentate fashion. However, a 1:1 ratio results in polymeric complexes.

In some systems, the formation of complexes with different stoichiometries, such as 1:1 and 2:2 (metal:ligand), has been observed in solution. Spectroscopic techniques, such as UV-Vis spectrophotometry and NMR spectroscopy, can be used to study the speciation of these complexes in solution and to determine their formation constants.

The pH of the solution can also play a critical role. For example, in the study of zinc(II) complexes with tripodal N7 ligands, potentiometric titrations revealed the formation of different species at different pH values, including protonated and deprotonated forms of the complexes. The stability of these complexes in solution is a key factor that governs their potential applications.

The dissociation of complexes in solution is another important aspect. Molar conductance and ESI-MS studies have indicated that some dinuclear zinc(II) propionate (B1217596) complexes can dissociate in solution to form monomeric anionic species. This solution-phase behavior can be quite different from the solid-state structure, highlighting the dynamic nature of these coordination compounds.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Zinc;propanoate |

| Zinc(II) propanoate |

| 3-(1H-imidazol-1-yl)propanoate |

| Zinc nitrate hexahydrate |

| 3,3-bis(1-methylimidazol-2-yl)propionate |

| 3,3-bis(1-ethyl-4-isopropylimidazol-2-yl) propionate |

| [Zn(MIm2Pr)2] |

| [Zn(MIm2Pr)Cl(H2O)] |

| [Zn(iPrEtIm2Pr)Cl] |

Catalytic Applications and Mechanistic Investigations of Zinc Ii Propanoate

Role as a Lewis Acid Catalyst

The fundamental role of zinc(II) propanoate in catalysis is centered on its function as a Lewis acid. The zinc ion (Zn²⁺) possesses empty orbitals that can accept electron pairs from Lewis basic substrates, such as the carbonyl oxygen of aldehydes, ketones, and esters. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack. mdpi.com

In biological systems, zinc ions are crucial cofactors in enzymes like carbonic anhydrase, where they act as a Lewis acid to activate a water molecule for the hydration of carbon dioxide. Similarly, in synthetic chemistry, zinc(II) complexes catalyze a range of reactions by activating electrophiles. While simple zinc salts like zinc chloride (ZnCl₂) are known Lewis acid catalysts for reactions such as the Knoevenagel condensation, the use of zinc carboxylates like propanoate allows for finer tuning of the catalytic system. The carboxylate ligands can influence the Lewis acidity of the zinc center and improve the catalyst's solubility in organic solvents.

Catalysis in Organic Synthesis

The Lewis acidic nature of zinc(II) propanoate has been harnessed to catalyze a broad spectrum of organic reactions, from polymerization to the formation of carbon-carbon bonds.

Zinc(II) propanoate and its derivatives are effective catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactides and lactones, which is a primary method for producing biodegradable polyesters. mdpi.com The most commonly accepted pathway is the coordination-insertion mechanism. mdpi.comconicet.gov.ar The process involves:

Coordination of the cyclic monomer's carbonyl oxygen to the Lewis acidic zinc center. mdpi.com

Nucleophilic attack by an initiating species (such as an alkoxide) on the activated carbonyl carbon.

Cleavage of the acyl-oxygen bond of the ring, followed by insertion of the monomer into the zinc-initiator bond. mdpi.comconicet.gov.ar

This mechanism allows for excellent control over the polymer's molecular weight and dispersity. Zinc prolinate, a derivative of zinc propanoate, has been successfully used to catalyze the ROP of L,L-lactide, yielding linear polylactide oligomers. Studies have shown that reaction temperature significantly impacts the polymer yield and molecular weight, with optimal results often achieved at elevated temperatures. Similarly, catalytic systems based on zinc carboxylates have demonstrated high efficiency in the ROP of ε-caprolactone. mdpi.com

| Catalyst System | Monomer | Temperature (°C) | Time (h) | Conversion/Yield (%) | Source |

| Zinc (L-prolinate)₂ | L,L-Lactide | 150 | 24 | 20 | |

| Zinc (L-prolinate)₂ | L,L-Lactide | 180 | 24 | 70 | |

| Zinc (L-prolinate)₂ | L,L-Lactide | 195 | 24 | 93 | |

| ZnEt₂/PGAc | ε-Caprolactone | 40 | 48 | 52 | mdpi.com |

| ZnEt₂/PGAc | ε-Caprolactone | 60 | 48 | 90 | mdpi.com |

| ZnEt₂/PGAc | ε-Caprolactone | 80 | 48 | 96 | mdpi.com |

Table 1: Research findings on the ring-opening polymerization of cyclic esters using zinc-based catalysts.

Zinc(II) propanoate complexes have shown catalytic activity in oxidation reactions. In the oxidation of styrene (B11656) using hydrogen peroxide as an ecological oxidant, zinc(II) propanoate-imidazole complexes have been investigated. mdpi.com Research comparing zinc complexes with formate (B1220265), acetate (B1210297), and propionate (B1217596) ligands revealed that the catalytic activity increased with the length of the carboxylate carbon chain. The zinc(II) propionate complex demonstrated a higher conversion of styrene compared to its formate and acetate analogues. mdpi.com

| Catalyst | Substrate | Oxidant | Conversion (%) | Source |

| Zn(propionate)₂(Im)⸱H₂O | Styrene | H₂O₂ | ~18 | mdpi.com |

| Zn(acetate)₂(Im)⸱H₂O | Styrene | H₂O₂ | ~12 | mdpi.com |

| Zn(formate)-imidazole | Styrene | H₂O₂ | ~7 | mdpi.com |

Table 2: Catalytic activity of Zinc(II) carboxylate-imidazole complexes in the oxidation of styrene.

In the field of dehydrogenation, zinc-based catalysts are widely studied for processes like propane (B168953) dehydrogenation (PDH) to produce propylene. While zinc propanoate itself is not typically the final catalyst, the active sites in many heterogeneous catalysts are zinc species such as isolated Zn²⁺, [Zn-OH]⁺, and dinuclear [Zn-O-Zn]²⁺ sites supported on materials like zeolites. The Lewis acidic Zn²⁺ sites are believed to play a crucial role in activating the C-H bond of propane, facilitating the elimination of hydrogen. Studies have identified that species like [Zn-O-Zn]²⁺ are particularly active and stable for PDH.

The aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction. Nature utilizes aldolase (B8822740) enzymes to perform this reaction with high stereospecificity. Class II aldolases, in particular, employ a zinc(II) ion in their active site, which functions as a Lewis acid to generate a zinc-enolate intermediate from a ketone substrate.

Inspired by this biological blueprint, chemists have developed chiral zinc(II) complexes that mimic the function of these enzymes to catalyze asymmetric aldol reactions. These catalysts often feature chiral ligands, sometimes incorporating carboxylate functionalities, that create a specific chiral environment around the zinc center. A proposed mechanism for direct aldol reactions using a dinuclear zinc catalyst suggests a cooperative effect: one zinc ion acts as a Brønsted base to deprotonate the ketone and form the zinc enolate, while the second zinc ion acts as a Lewis acid to coordinate and activate the aldehyde electrophile. This dual activation strategy leads to high yields and excellent enantioselectivities. Chiral Zn(II)-bisamidine complexes have also been successfully applied in asymmetric Mukaiyama aldol reactions. mdpi.com

| Catalyst System | Reaction Type | Yield (%) | Enantiomeric Excess (ee %) | Source |

| Zn(II)-L-valyl-pendant rsc.organeN₄ | Direct Aldol | Good | up to 89% (R) | |

| Zn(II)-Bisamidine (Zn(II)-L3) | Mukaiyama Aldol | 76 | 26 | mdpi.com |

| Zn(II)-Bisamidine + HFIP additive | Mukaiyama Aldol | 95 | 41 | mdpi.com |

| Zn(TFA)₂ + Chiral Ligand | Direct Aldol | 98 | 97 |

Table 3: Performance of various chiral Zinc(II) complexes in asymmetric aldol reactions.

The Homo-Reformatskii reaction is an extension of the classic Reformatskii reaction, providing a route to γ-hydroxy esters. A key development in this area is the catalytic Homo-Reformatskii reaction involving the zinc homoenolate of propionate. The reaction is catalyzed by a zinc halide and involves the reaction of 1-alkoxy-1-siloxy-cyclopropanes with carbonyl compounds. The zinc catalyst facilitates the ring-opening of the cyclopropane (B1198618) to form a zinc homoenolate of a propionate ester. uwindsor.ca This nucleophilic intermediate then attacks the carbonyl compound. The ambident nature of this zinc homoenolate is a key feature; it can react with different electrophiles at either the carbon or oxygen atom, leading to different product classes depending on the reaction conditions and the electrophile used.

The Knoevenagel condensation is a C-C bond formation reaction between an active methylene (B1212753) compound (like malononitrile (B47326) or ethyl cyanoacetate) and a carbonyl compound (typically an aldehyde). Zinc-based catalysts, including simple Lewis acids like zinc chloride (ZnCl₂) and heterogeneous catalysts like zinc oxide (ZnO), are effective in promoting this reaction. The role of the zinc catalyst is to function as a Lewis acid, coordinating to the carbonyl oxygen of the aldehyde. This activation enhances the electrophilicity of the carbonyl carbon, facilitating the attack by the carbanion generated from the active methylene compound. Using ZnO nanoparticles as a catalyst in aqueous media represents a green and efficient protocol, offering high yields, mild reaction conditions, and the ability to recycle the catalyst.

| Aldehyde | Active Methylene Compound | Catalyst | Medium | Time (min) | Yield (%) | Source |

| Benzaldehyde | Malononitrile | ZnO | Water | 5 | 98 | |

| 4-Cl-Benzaldehyde | Malononitrile | ZnO | Water | 5 | 99 | |

| 4-MeO-Benzaldehyde | Malononitrile | ZnO | Water | 10 | 97 | |

| Benzaldehyde | Ethyl Cyanoacetate | ZnO | Water | 180 | 88 |

Table 4: Zinc Oxide catalyzed Knoevenagel condensation in aqueous media.

Catalytic 1,2-Aryl Rearrangement Reactions

Zinc-based compounds, acting as Lewis acids, are recognized for their ability to catalyze various organic transformations, including rearrangement reactions. While direct studies specifying zinc propanoate in 1,2-aryl migrations are not extensively detailed in the literature, the catalytic activity of related zinc compounds, such as zinc chloride, provides a strong basis for its potential role. Zinc chloride has been effectively used to catalyze cyclizative 1,2-rearrangement reactions, for instance, in the synthesis of morpholinones bearing aza-quaternary carbons. In these transformations, the zinc catalyst facilitates the reaction, which proceeds through a sequence involving cyclization followed by a 1,2-ester or amide shift.

The general mechanism for such transition metal-catalyzed rearrangements often involves the generation of a metal carbene, which can then undergo 1,2-aryl migration. A proposed mechanism for aryl migration involves the formation of a "bridged" phenonium ion intermediate, which is stabilized by the catalyst. It is plausible that zinc propanoate could function similarly to other zinc Lewis acids, where the zinc(II) ion coordinates with the substrate to activate it and facilitate the intramolecular migration of an aryl group. This type of rearrangement is crucial for accessing structurally complex molecules from more readily available precursors. The choice of catalyst can significantly influence the migratory aptitude of aryl groups over other potential migrating groups, such as hydrides.

Hydrolytic Catalysis

Zinc(II) propanoate and its derivatives exhibit significant potential in hydrolytic catalysis, mimicking the function of natural zinc-containing enzymes. The zinc(II) ion is a crucial cofactor in over a thousand enzymes, where it often facilitates the hydrolysis of esters, peptides, and phosphate (B84403) esters. Artificial systems based on zinc complexes aim to replicate this activity, leveraging the Lewis acidity of the zinc center to activate water molecules.

Zinc-based catalysts have demonstrated notable esterase-like activity, particularly in the hydrolysis of ester substrates like p-nitrophenyl propionate (pNPP). For example, zinc nanobiohybrids, synthesized using proteins as scaffolds, show that the coordination of zinc confers this catalytic capability. In these systems, the catalyst facilitates the selective hydrolysis of pNPP to produce p-nitrophenol (pNP). The mechanism is believed to mimic that of natural zinc-containing hydrolases, where a zinc-bound hydroxide (B78521) ion acts as the nucleophile, attacking the ester's carbonyl group.

The catalytic efficiency of these mimics can be influenced by their structure. For instance, zinc bionanohybrids synthesized mechanochemically to form nanorod structures have shown higher catalytic activity in pNPP hydrolysis compared to other morphologies. The study of various zinc complexes reveals that factors like the coordination environment and the pKa of the zinc-bound water molecule are critical for catalytic performance. While many natural zinc enzymes operate under physiological conditions, some synthetic mimics have been engineered to hydrolyze even nonactivated alkyl esters under neutral conditions.

Table 1: Performance of Various Zinc-Based Catalysts in Ester Hydrolysis

| Catalyst System | Substrate | Key Findings | Reference(s) |

| Zinc Nanobiohybrids (Zn-protein) | p-Nitrophenyl propionate (pNPP) | Zn coordination with the protein scaffold conferred esterase-like activity. | |

| Mechanochemical Zn-BIC hybrid | p-Nitrophenyl propionate (pNPP) | Presented a specific activity of 0.43 U per mg in the hydrolysis assay. | |

| Zinc(II) complex with pseudopeptide | bis(p-nitrophenyl) phosphate (BNPP) | Efficiently hydrolyzed the phosphate ester with a pseudo-first-order rate constant of 1.1 x 10⁻⁵ s⁻¹. | |

| Cobalt(II) substituted Zinc(II) enzymes | p-Nitrophenylacetate | Acted as a model for zinc-containing enzymes in promoting ester hydrolysis. | |

| Human Carbonic Anhydrase II (HCAII) variant | p-Nitrophenyl valerate (B167501) (pNPV) | An engineered variant (V121A/V143A) increased hydrolysis efficiency by a factor of 3000 compared to the wild type. | diva-portal.org |

Zinc propanoate-derived systems also function as effective mimics of carbonic anhydrase (CA), one of nature's fastest enzymes, which catalyzes the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻). wikipedia.org The active site of natural CA features a zinc ion coordinated to three histidine residues and a water molecule. This arrangement lowers the pKa of the bound water, facilitating the formation of a potent zinc-hydroxide nucleophile that attacks CO₂.

Researchers have developed various zinc coordination complexes that mimic this active site environment to achieve CO₂ hydrolysis and sequestration. For instance, a nonanuclear zinc coordination complex demonstrated high CA-biomimetic activity attributed to the similarity of its coordination environment to that of natural CA. Similarly, zinc-centered single-atom nanozymes (Zn-SAN) have been engineered to emulate CA, achieving a CO₂ to bicarbonate conversion rate of over 91%. These synthetic catalysts offer advantages over natural enzymes, such as greater stability, reusability, and lower cost. The catalytic cycle involves the nucleophilic attack of the zinc-hydroxyl group on a CO₂ molecule, leading to the formation of a bicarbonate anion, which is then displaced by a water molecule to regenerate the catalyst.

Table 2: Carbonic Anhydrase-like Activity of Different Zinc-Based Mimics

| Catalyst System | CO₂ Conversion Metric | Key Findings | Reference(s) |

| Zinc Nanobiohybrids (Zn-protein) | Bicarbonate production | Demonstrated carbonic anhydrase-like activity in the hydrolysis of CO₂ to bicarbonate. | |

| Zn-centered Single-Atom Nanozyme (Zn-SAN) | > 91% conversion | Showed a CO₂ uptake of 2.3 mmol/g and high conversion to bicarbonate. | |

| Nonanuclear Zn coordination complex | High biomimetic activity | Catalytic activity was comparable to other well-known CA-mimetic compounds. | |

| Zn complexes with TPA-OH ligand | Rate constant of 730.6 M⁻¹s⁻¹ | The ligand mimics the hydrogen-bonding network of CA, lowering the pKa of the complex and increasing the CO₂ hydration rate. |

Esterase-like Activity (e.g., hydrolysis of p-nitrophenyl propionate)

Photocatalytic Properties and Mechanisms

Zinc propanoate serves as a valuable precursor for the synthesis of zinc-based photocatalysts, most notably zinc oxide (ZnO). ZnO is a wide-bandgap semiconductor (3.37 eV) with high chemical stability, strong oxidative potential, and low cost, making it an attractive material for photocatalysis. Upon irradiation with light of sufficient energy (typically UV), ZnO generates electron-hole pairs. These charge carriers migrate to the catalyst surface, where they react with adsorbed water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which can degrade a wide range of organic pollutants.

ZnO nanoparticles and nanostructures derived from precursors like zinc propanoate are highly effective in the photocatalytic degradation of persistent organic pollutants in wastewater. This includes a variety of organic dyes and pharmaceuticals that are resistant to conventional treatment methods.

Studies have demonstrated the successful degradation of dyes such as Methylene Blue, Rhodamine B, and Reactive Red 2 under UV or sunlight irradiation using ZnO photocatalysts. For example, under optimal conditions, 100% decolorization of Reactive Red 2 was achieved after 30 minutes of irradiation. Similarly, pharmaceuticals including ibuprofen (B1674241), naproxen (B1676952), progesterone, paracetamol, and ciprofloxacin (B1669076) have been efficiently degraded. Research has shown degradation rates exceeding 90% for ibuprofen and naproxen using ZnO with UV light. The efficiency of degradation is influenced by parameters such as catalyst loading, pH, and the initial concentration of the pollutant. The mechanism involves the adsorption of the pollutant onto the ZnO surface, followed by oxidative attack by the photogenerated ROS. mdpi.com

Table 3: Photocatalytic Degradation of Pollutants Using ZnO-Based Catalysts

| Pollutant Type | Specific Compound(s) | Degradation Efficiency | Light Source | Reference(s) |

| Pharmaceutical | Ibuprofen (IBU) | 94.5% | UV | |

| Pharmaceutical | Naproxen (NAP) | 98.7% | UV | |

| Pharmaceutical | Paracetamol, Amoxicillin, Ciprofloxacin | 65%, 62%, 44% (after 5h) | Visible Light | |

| Pharmaceutical | Ibuprofen (IBP) | 85.18% (after 4h) | UV-Visible | |

| Organic Dye | Methylene Blue (MB) | 99% (within 15 min) | Sunlight | |

| Organic Dye | Rhodamine B (RB) | 91% (within 30 min) | Sunlight | |

| Organic Dye | Reactive Red 2 | 100% (after 30 min) | UV-A |

Beyond degradation, zinc-based photocatalysts are utilized in the conversion of CO₂ into valuable chemicals and fuels, a process that mimics natural photosynthesis. In these processes, photogenerated electrons on the catalyst surface reduce CO₂ molecules into products such as carbon monoxide (CO), methane (B114726) (CH₄), and methanol (B129727). mdpi.com

ZnO has been identified as an effective photocatalyst for CO₂ reduction. mdpi.com The efficiency and selectivity of the process depend on factors like the catalyst's particle size and the reaction conditions. mdpi.com Studies have shown that smaller ZnO particle sizes enhance the process efficiency, with carbon monoxide often being the main product detected. mdpi.com In other systems, methane and oxygen are the primary products.

Furthermore, zinc nanobiohybrids have demonstrated photocatalytic activity for CO₂ conversion to bicarbonate, with performance varying based on the light source. When catalyzed by a Zn-CALB hybrid, the use of UV light doubled the bicarbonate conversion rate compared to natural light, and a Xenon lamp increased it by 2.5 times, showcasing the potential to tune the photocatalytic process with different light inputs.

Table 4: Performance of Zinc-Based Photocatalysts in CO₂ Conversion

| Catalyst System | Product(s) | Conversion Rate / Yield | Light Source | Reference(s) |

| ZnO (18 nm particles) | Carbon Monoxide (CO) | 31.2 µmol/g/h | Not specified | mdpi.com |

| Synthesized ZnO | Methane (CH₄) | ~0.2 µmol/g/h | Not specified | |

| Zn-based polyoxometalate (ZnPOM) | Methane (CH₄) | Selective production of CH₄ | Not specified | |

| Zn-CALB nanobiohybrid | Bicarbonate | 33 ppm/h | Natural Light | |

| Zn-CALB nanobiohybrid | Bicarbonate | 61 ppm/h | UV Light | |

| Zn-CALB nanobiohybrid | Bicarbonate | 83 ppm/h | Xe Light |

Interactions with Biological Systems: Fundamental and Mechanistic Studies Excluding Human Clinical Data

Antimicrobial Mechanisms of Action

The antimicrobial efficacy of zinc propanoate is believed to stem from a multi-faceted attack on microbial cells, primarily driven by the disruptive activities of zinc ions and the metabolic interference of propionate (B1217596).

Both zinc ions and propionate have demonstrated inhibitory effects on a range of bacteria and fungi.

Staphylococcus aureus : Sodium propionate has been shown to potently inhibit the growth of Methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant clinical isolates. This inhibition of growth is a key factor in ameliorating MRSA skin infections. Studies have indicated that S. aureus strains lacking lipoteichoic acids (LTA) or wall teichoic acids (WTA), or those deficient in D-alanine motifs within these structures, exhibit increased susceptibility to sodium propionate. Zinc ions, delivered via zinc oxide nanoparticles (ZnO-NPs), have also shown significant bactericidal effects against S. aureus. The antibacterial action of zinc ions against S. aureus can involve the activation of peptidoglycan (PGN) autolysins, leading to bacteriolysis of the cell wall.

Enterococcus faecalis : Propionate exhibits a bacteriostatic effect on Enterococcus faecalis, inhibiting its growth in a dose-dependent manner. This inhibitory action extends to other species of Enterococcus, such as E. faecium. The growth of E. faecalis is inhibited by propionate through the inhibition of the aerobic oxidation of pyruvate (B1213749). The combination of zinc ions with other antimicrobial agents has been explored for enhanced activity against E. faecalis in biofilms.

Filamentous Fungi : Propionate is a well-known antifungal agent used to protect against molds. Its inhibitory action has been studied in the model organism Aspergillus nidulans, where it disrupts glucose metabolism. The growth of filamentous fungi is significantly inhibited by propionate, which can also impair asexual conidiation. Zinc ions have also been shown to inhibit the growth of filamentous fungi like Aspergillus flavus and can reduce the production of mycotoxins. In some ericoid fungi, zinc ions were found to reduce hyphal growth by increasing chitin (B13524) deposition in the cell wall, which prevents hyphal extension.

Table 1: Summary of Inhibitory Effects of Propionate and Zinc Ions on Selected Microorganisms

| Microorganism | Component | Observed Effect | Reference(s) |

|---|---|---|---|

| Staphylococcus aureus | Propionate | Potent growth inhibition of MRSA and multidrug-resistant strains. Increased susceptibility in strains with altered cell wall teichoic acids. | |

| Zinc Ions | Bactericidal effect, activation of PGN autolysins. | ||

| Enterococcus faecalis | Propionate | Bacteriostatic effect, dose-dependent growth inhibition. Inhibition of pyruvate oxidation. | |

| Zinc Ions | Synergistic antibacterial effect when combined with other agents against biofilms. | ||

| Filamentous Fungi | Propionate | Inhibition of growth (e.g., Aspergillus nidulans). Impairment of asexual conidiation. | |

| (Aspergillus, etc.) | Zinc Ions | Inhibition of hyphal growth and mycotoxin production (e.g., Aspergillus flavus). Altered hyphal morphology and chitin deposition. |

The antimicrobial activity of zinc propanoate can be dissected into several cellular and molecular mechanisms attributable to its components.